5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride
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Overview
Description
5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride is a chemical compound with the molecular formula C8H13N3·HCl It is a heterocyclic compound that contains both imidazole and azepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with a suitable azepine precursor. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and crystallization to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazo[1,2-a]azepine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell function, growth, and survival .
Comparison with Similar Compounds
Similar Compounds
5H,6H,7H,8H,9H-imidazo[1,2-a][1,3]diazepine: Another heterocyclic compound with similar structural features but different biological activities.
3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoic acid hydrochloride: A derivative with an additional propanoic acid group, which may alter its chemical and biological properties.
4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenol:
Uniqueness
5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride is unique due to its specific ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2374941-25-8 |
---|---|
Molecular Formula |
C8H14ClN3 |
Molecular Weight |
187.7 |
Purity |
95 |
Origin of Product |
United States |
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